molecular formula C7H12N2 B100984 5-ethyl-6-methyl-2,3-dihydropyrazine CAS No. 15986-93-3

5-ethyl-6-methyl-2,3-dihydropyrazine

Cat. No.: B100984
CAS No.: 15986-93-3
M. Wt: 124.18 g/mol
InChI Key: KVMUMGRJMXZCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-6-methyl-2,3-dihydropyrazine is a heterocyclic organic compound with the molecular formula C7H12N2. It is a member of the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-methyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with 2,3-butanedione under acidic conditions, followed by cyclization to form the pyrazine ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-6-methyl-2,3-dihydropyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while substitution reactions can produce a variety of alkylated or halogenated pyrazines .

Scientific Research Applications

5-ethyl-6-methyl-2,3-dihydropyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its role as a signaling molecule in various biological systems.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of 5-ethyl-6-methyl-2,3-dihydropyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dihydro component, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .

Properties

CAS No.

15986-93-3

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

5-ethyl-6-methyl-2,3-dihydropyrazine

InChI

InChI=1S/C7H12N2/c1-3-7-6(2)8-4-5-9-7/h3-5H2,1-2H3

InChI Key

KVMUMGRJMXZCMW-UHFFFAOYSA-N

SMILES

CCC1=NCCN=C1C

Canonical SMILES

CCC1=NCCN=C1C

Key on ui other cas no.

15986-93-3

Origin of Product

United States

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